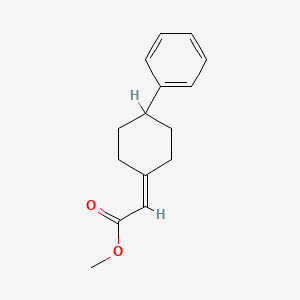

Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetic acid esters, including “Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester”, involves the acylation of alcohols with acid anhydrides . Various catalysts can be used to facilitate this reaction, including 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), phosphoric acid (H3PO4), and bismuth triflate (Bi(OTf)3) . The catalyst can be reused multiple times without loss in activity .Chemical Reactions Analysis

Acetic acid esters, including “Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester”, can undergo various chemical reactions . They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .Wissenschaftliche Forschungsanwendungen

Cyclodimerization Reactions

Research by Nesvadba et al. (2001) on similar cyclohexylidene derivatives showed that certain acetic acid compounds undergo cyclodimerization reactions upon heating, producing isomeric lactone-acids. This reaction was further elucidated through esterification with diazomethane, highlighting the compound's potential in synthesizing complex cyclic structures (Nesvadba, Rzadek, & Rist, 2001).

Electrochemical Reduction and Synthesis

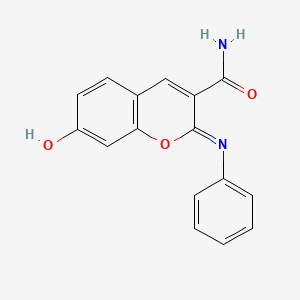

A study by Sicker et al. (1995) on the electrochemical reduction of acetic derivatives in different aqueous media demonstrated the efficient electrosynthesis of heterocyclic compounds. This work indicates the potential utility of acetic acid derivatives in the electrochemical production of valuable organic compounds (Sicker, Hartenstein, Mouats, Hazard, & Tallec, 1995).

Photo-induced Reactions

Leong et al. (1973) investigated the photo-induced addition of acetic acid to cyclohexene derivatives, revealing that irradiation in the presence of a sensitizer leads to the formation of acetoxycyclohexanecarboxylates. This study suggests the potential of acetic acid derivatives in photochemical synthesis processes (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Esterification Processes

Verma et al. (2017) explored the esterification of acetic acid to produce methyl acetate using TiO2 nanoparticles under UV light, highlighting a low-energy route for esterification reactions. This research demonstrates the catalytic capabilities of acetic acid derivatives in facilitating environmentally friendly chemical processes (Verma, Kaur, Wanchoo, & Toor, 2017).

Hydrogen Bonding and Extraction Studies

Hegazi (2007) conducted studies on the extraction of acetic and butyric acids from aqueous solutions using esters and ketones, assessing the influence of hydrogen bonding acceptor basicities. This research could inform the use of acetic acid derivatives in separation and purification technologies (Hegazi, 2007).

Eigenschaften

IUPAC Name |

methyl 2-(4-phenylcyclohexylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTQDIAKNSUYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434193 | |

| Record name | Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920021-67-6 | |

| Record name | Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

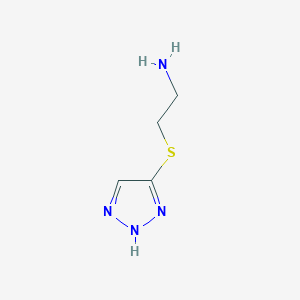

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B3058754.png)